![molecular formula C13H20N2O2 B13148198 Propanamide,N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)-](/img/structure/B13148198.png)
Propanamide,N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)- is an organic compound with the molecular formula C13H20N2O2. This compound is characterized by the presence of a propanamide group attached to a 4-methoxyphenyl ethyl chain and a methylamino group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)- typically involves the reaction of 4-methoxyphenyl ethylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides and other derivatives.
Applications De Recherche Scientifique
Propanamide, N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of Propanamide, N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. This interaction can lead to therapeutic effects, such as pain relief and reduction of inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-
- Propanamide, N-(4-methoxyphenyl)-2-methyl-
Uniqueness
Propanamide, N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-methoxyphenyl ethyl chain and the methylamino group enhances its reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H20N2O2 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)propanamide |
InChI |
InChI=1S/C13H20N2O2/c1-10(14-2)13(16)15-9-8-11-4-6-12(17-3)7-5-11/h4-7,10,14H,8-9H2,1-3H3,(H,15,16) |
Clé InChI |
GCEIOCIBLDUDKR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NCCC1=CC=C(C=C1)OC)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


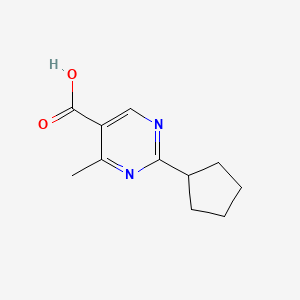
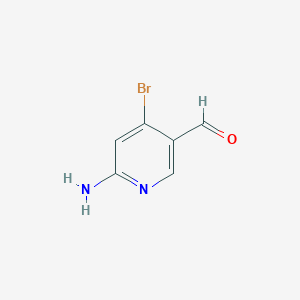
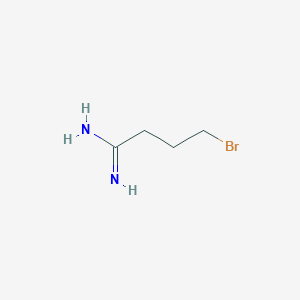
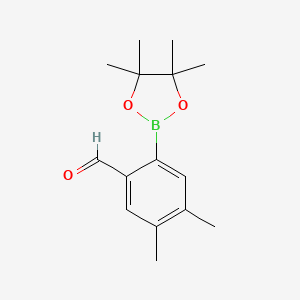

![[3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)]propionic acid ethyl ester](/img/structure/B13148142.png)

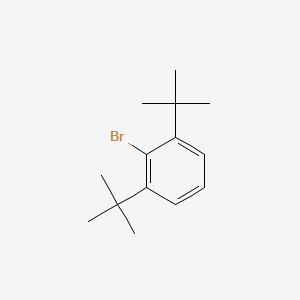

![2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13148182.png)
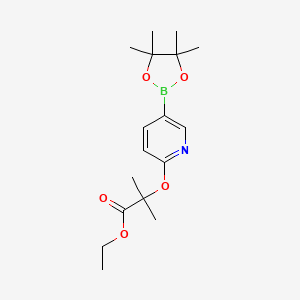
![3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B13148186.png)

![8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B13148193.png)
